molecular formula C12H27GeNS B12669640 1,3,2-Thiazagermolidine, 2,2-diisopentyl- CAS No. 84260-49-1

1,3,2-Thiazagermolidine, 2,2-diisopentyl-

Cat. No.: B12669640
CAS No.: 84260-49-1
M. Wt: 290.05 g/mol
InChI Key: YEURBTAWRNEVLJ-UHFFFAOYSA-N
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Description

1,3,2-Thiazagermolidine, 2,2-diisopentyl-: is a chemical compound with the molecular formula C12H27GeNS and a molecular weight of 290.05448 g/mol This compound is part of the thiazagermolidine family, which contains germanium, nitrogen, and sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Thiazagermolidine, 2,2-diisopentyl- typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 1,3,2-Thiazagermolidine, 2,2-diisopentyl- may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Thiazagermolidine, 2,2-diisopentyl- can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of thiazole derivatives .

Scientific Research Applications

1,3,2-Thiazagermolidine, 2,2-diisopentyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,2-Thiazagermolidine, 2,2-diisopentyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Thiazagermolidine, 2,2-diisopentyl- is unique due to its specific alkyl substituents, which can influence its chemical reactivity and biological activity. The presence of isopentyl groups may enhance its solubility and interaction with certain molecular targets compared to other similar compounds .

Properties

CAS No.

84260-49-1

Molecular Formula

C12H27GeNS

Molecular Weight

290.05 g/mol

IUPAC Name

2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidine

InChI

InChI=1S/C12H27GeNS/c1-11(2)5-7-13(8-6-12(3)4)14-9-10-15-13/h11-12,14H,5-10H2,1-4H3

InChI Key

YEURBTAWRNEVLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC[Ge]1(NCCS1)CCC(C)C

Origin of Product

United States

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